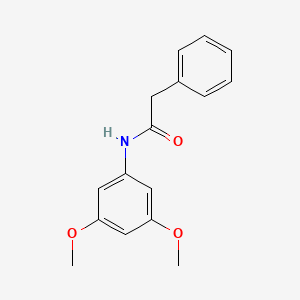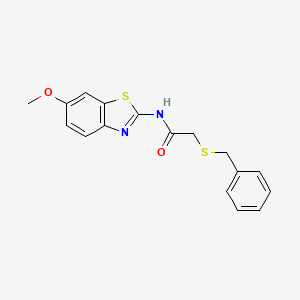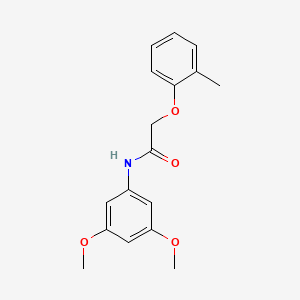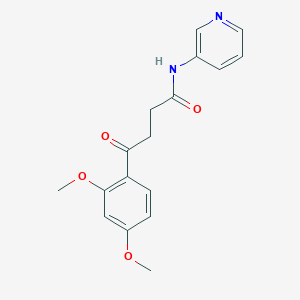
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the class of acrylamides.
科学研究应用
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for neurological disorders. In drug discovery, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been used as a starting compound for the synthesis of new molecules with improved pharmacological properties.
作用机制
The mechanism of action of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of the TRPM8 ion channel, which is overexpressed in some types of cancer cells. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to inhibit cell proliferation and induce apoptosis. In neurons, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to modulate the activity of ion channels and receptors, which could lead to changes in neurotransmission. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide in lab experiments is its relatively simple synthesis method. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is also a small molecule, which makes it easier to study its effects on biological systems. However, one limitation of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is its potential toxicity. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.
未来方向
There are several future directions for research on 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide. One direction is to study its effects on different types of cancer cells and to investigate its potential as a cancer therapy. Another direction is to explore its effects on different ion channels and receptors, which could lead to the development of new drugs for neurological disorders. Additionally, further research could be done to optimize the synthesis of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide and to develop new analogs with improved pharmacological properties.
In conclusion, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method and small size make it a promising starting compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a cancer therapy and in drug discovery.
合成方法
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide can be synthesized by a simple reaction between 4-methylbenzaldehyde and 2-pyrimidinylamine in the presence of acryloyl chloride. The reaction yields 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide as a white solid with a melting point of 170-172°C.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)7-8-13(18)17-14-15-9-2-10-16-14/h2-10H,1H3,(H,15,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZYJPFJYGBDL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)


![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B5752431.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)




